3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
3-bromo-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKGEBLGQFQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the bromination of 1-(propan-2-yl)-1H-pyrazole-4-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyrazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine at position 3 is activated for substitution due to the electron-withdrawing sulfonamide group at position 4. This facilitates reactions with nucleophiles such as amines or alkoxides under mild conditions.
Example Reaction:
Key Conditions:
-
Solvents: DMF, THF, or acetonitrile
-
Bases: KCO, NaH, or EtN
-
Temperature: 60–100°C
Yield Data (Analogous Systems):
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| NH | 3-Amino | 85% | |
| CHO⁻ | 3-Methoxy | 72% |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl or amino group introductions.
Suzuki Reaction:
Optimized Parameters (From ):
-
Catalyst: Pd(OAc) (0.6–0.8 mol%)
-
Ligand: PPh
-
Solvent: THF/HO
-
Base: NaCO
Coupling Efficiency:
| Boronic Acid | Product | Yield | Reference |
|---|---|---|---|
| Phenyl | 3-Ph | 78% | |
| Vinyl | 3-Vinyl | 65% |
Radical-Mediated Functionalization
Under UV light or radical initiators, the C–Br bond undergoes homolytic cleavage, enabling alkylation or arylation.
Example:
Typical Conditions:
-
Initiator: AIBN (azobisisobutyronitrile)
-
Solvent: Toluene or DMSO
-
Temperature: 80–120°C
Metal-Halogen Exchange
The bromine can undergo exchange with organometallic reagents (e.g., Grignard or organolithium), though the sulfonamide’s acidity may require protecting groups.
Limitations:
-
Sulfonamide protons (pKa ≈ 10–12) may react with strong bases.
Biological Activity and Further Functionalization
Pyrazole-sulfonamide derivatives are explored for antiproliferative activity. For example:
Scientific Research Applications
Pharmaceutical Development
The compound is recognized as a lead candidate in the development of new drugs, particularly within the sulfonamide class of pharmaceuticals. Its structural features, including the bromine atom and sulfonamide functional group, enhance its reactivity and biological activity. Research indicates that derivatives of 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide can be synthesized and modified to improve efficacy against various diseases, including cancer and bacterial infections .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses bactericidal effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL . This makes it a promising candidate for antibiotic development, particularly in the face of rising antibiotic resistance.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Pseudomonas aeruginosa | 0.30 μg/mL |
Anticancer Properties
The compound has been studied for its antiproliferative effects against various cancer cell lines. In particular, it has shown promise in inhibiting the growth of human histiocytic lymphoma cells (U937) with an IC50 value indicating significant cytotoxicity without affecting normal cells . The mechanism involves the disruption of critical cellular processes necessary for cancer cell survival.
Case Study: U937 Cell Line
In a recent study, derivatives of this compound were tested for their ability to induce apoptosis in U937 cells. The results indicated that these compounds could effectively reduce cell viability, suggesting their potential as anticancer agents .
Organic Synthesis Applications
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to advancements in chemical research and development .
Mechanism of Action
The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Halogenation : Bromine at position 3 (target compound) vs. bromine at position 4 (Compound 16) or chlorine in Compound 15. Halogen position significantly impacts electronic properties and steric interactions .
- Ring Modifications : Derivatives such as pyrazolones () or tetrahydroindole-fused pyrazoles () introduce additional complexity, affecting conformational flexibility and bioactivity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Sulfonamide-associated S=O stretches appear consistently at ~1160–1335 cm⁻¹ across analogs (e.g., Compound 16: 1162, 1335 cm⁻¹) . The target compound likely exhibits similar absorption.
- NMR Data: Aromatic protons in halogenated aryl groups (e.g., Compound 16: δ 7.71–8.07 ppm) resonate downfield compared to non-halogenated analogs. The isopropyl group in the target compound would show characteristic splits at δ ~1.09–1.16 ppm (CH3) and δ ~3.58–4.16 ppm (CH) .
- Melting Points : Halogenated derivatives (e.g., Compound 16: 200–201°C) generally exhibit higher melting points than chloro-substituted analogs (Compound 17: 129–130°C), reflecting stronger intermolecular interactions .
Biological Activity
3-Bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrN₃O₂S, with a molecular weight of approximately 164.12 g/mol. The compound features a pyrazole ring substituted at the 3-position with a bromine atom, an isopropyl group at the 1-position, and a sulfonamide functional group at the 4-position. This unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrazole Ring : This can be achieved through various methods involving hydrazines and carbonyl compounds.
- Bromination : The introduction of the bromine atom at the 3-position is generally performed using brominating agents.
- Sulfonamide Formation : The sulfonamide group is introduced via reaction with sulfonyl chlorides or related compounds.
These synthetic pathways yield varying degrees of purity and yield based on reaction conditions and reagents used .
Antimicrobial Properties
Research indicates that compounds within the pyrazole class, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives can be as low as 0.22 μg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, one study reported that derivatives showed IC50 values ranging from 25 nM to over 25 µM against different cancer cell lines such as A549 and HL60 .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Bromo-Pyrazole | A549 | 25 |
| Diarylpyrazole | Raji | 25.2 |
| Benzimidazole derivative | U937 | <0.19 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer cells . Additionally, its sulfonamide group may contribute to its antibacterial activity by interfering with bacterial folate synthesis .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Anticancer Evaluation : A series of pyrazole derivatives were tested against A549 lung cancer cells, showing significant inhibition of cell growth and induction of apoptosis at varying concentrations .
- Anti-inflammatory Studies : Some derivatives exhibited anti-inflammatory properties by inhibiting cytokine production (e.g., TNF-α and IL-6) comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Efficacy : In vitro evaluations showed that certain derivatives had strong antimicrobial properties against both gram-positive and gram-negative bacteria, indicating their potential as therapeutic agents in infectious diseases .
Q & A
What are the common synthetic routes for 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?
Basic:
The synthesis typically involves halogenation and sulfonamide introduction. A general procedure includes reacting a pyrazole precursor (e.g., 1-(propan-2-yl)-1H-pyrazole) with brominating agents (e.g., NBS) under controlled temperatures, followed by sulfonylation using sulfonyl chlorides in dichloromethane with triethylamine as a base . Purification via column chromatography (ethyl acetate/hexane, 1:4) is standard .
Advanced:
Optimization can employ factorial design to evaluate variables (temperature, stoichiometry, solvent polarity). Computational tools like quantum chemical calculations (e.g., DFT) predict reactive intermediates and transition states, narrowing experimental parameters. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by 40% .
How should researchers address contradictions in reported yields or selectivity across synthetic studies?
Basic:
Cross-examine reaction parameters: Catalyst loadings, solvent polarity, and temperature gradients significantly impact outcomes. For instance, diazomethane-mediated reactions at –20°C yield higher regioselectivity compared to room-temperature conditions .
Advanced:
Apply meta-analysis frameworks to identify outlier data. Compare crystallographic data (e.g., bond angles in [4]) with computational models to validate structural assignments. If discrepancies persist, replicate studies under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
What purification strategies are recommended for isolating this compound?
Basic:
Column chromatography (silica gel, ethyl acetate/hexane) effectively separates brominated pyrazoles from byproducts. Recrystallization in 2-propanol improves purity (>98%) .
Advanced:
High-performance liquid chromatography (HPLC) with C18 columns resolves closely related isomers. For thermally sensitive derivatives, centrifugal partition chromatography minimizes decomposition .
Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Basic:
1H/13C NMR confirms substitution patterns (e.g., bromine at C3, isopropyl at N1). IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) .
Advanced:
Single-crystal X-ray diffraction (SCXRD) resolves stereoelectronic effects. For example, torsion angles between the pyrazole ring and sulfonamide group influence reactivity, as shown in structures with R factors <0.05 . Time-resolved Raman spectroscopy tracks intermediate formation during synthesis .
How can computational chemistry enhance the design of derivatives or analogs?
Advanced:
Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) identify viable synthetic pathways. For instance, predicting the stability of brominated intermediates reduces failed reactions by 30% . Machine learning models trained on existing pyrazole datasets (e.g., solubility, logP) prioritize derivatives with desired pharmacokinetic properties .
What strategies mitigate challenges in regioselective bromination of pyrazole cores?
Basic:
Electrophilic bromination with NBS in DMF at 0°C favors C3 substitution due to steric hindrance from the isopropyl group .
Advanced:
Directed ortho-metalation (DoM) using lithium bases directs bromine to specific positions. For example, pre-coordinating the sulfonamide group with ZnCl2 enhances C4 selectivity .
How do structural modifications (e.g., substituents on N1 or C4) impact biological or catalytic activity?
Advanced:
Structure-activity relationship (SAR) studies reveal that bulky N1 groups (e.g., isopropyl) reduce metabolic degradation, while electron-withdrawing sulfonamides enhance binding affinity in enzyme inhibition assays . Molecular docking simulations (e.g., AutoDock Vina) validate these interactions .
What safety protocols are essential when handling brominated pyrazoles?
Basic:
Use fume hoods for reactions releasing HBr gas. PPE (gloves, goggles) is mandatory due to skin/eye irritation risks .
Advanced:
Real-time gas monitoring (e.g., FTIR spectroscopy) detects hazardous vapors. Waste streams containing brominated byproducts require neutralization with NaHCO3 before disposal .
How can researchers validate the absence of polymorphic forms in crystalline samples?
Advanced:
Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. For example, a melting point deviation >2°C suggests new crystalline phases .
What are the best practices for archiving and sharing synthetic data?
Advanced:
Use electronic lab notebooks (ELNs) with metadata tags (e.g., reaction ID, CAS numbers). Blockchain-based platforms ensure data integrity and traceability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
